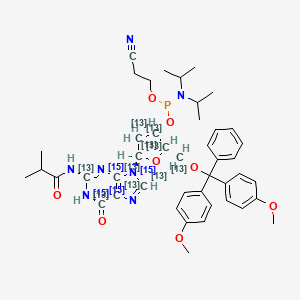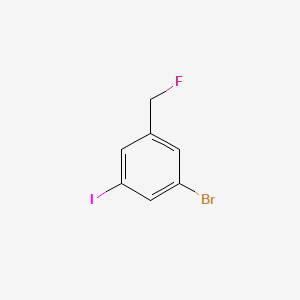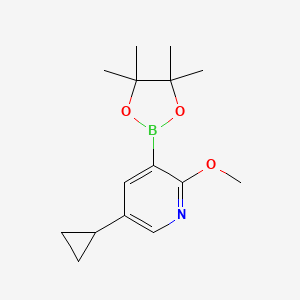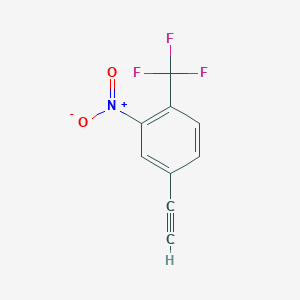
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl-13C)-5-(2-isobutyramido-6-oxo-3,6-dihydro-9H-purin-9-yl-13C5-15N4)tetrahydrofuran-3-yl-2,3,4,5-13C4 (2-cyanoethyl) diisopropylphosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-dG(ib) Phosphoramidite-13C10,15N5 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is primarily used in the synthesis of DNA. The compound is a derivative of deoxyguanosine, where the exocyclic amine functions are protected by an isobutyryl group. This compound is significant in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dG(ib) Phosphoramidite-13C10,15N5 involves the protection of the exocyclic amine functions with an isobutyryl group. The compound is then labeled with carbon-13 and nitrogen-15 isotopes. The reaction conditions typically involve the use of concentrated ammonia solution for cleavage and deprotection, which can be carried out at 55°C for 8 hours or at room temperature for 24 hours .
Industrial Production Methods
Industrial production of DMT-dG(ib) Phosphoramidite-13C10,15N5 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the product. The compound is usually stored under recommended conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
DMT-dG(ib) Phosphoramidite-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of DMT-dG(ib) Phosphoramidite-13C10,15N5, which can be used for further biochemical studies and applications .
Scientific Research Applications
DMT-dG(ib) Phosphoramidite-13C10,15N5 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled DNA for various chemical analyses.
Biology: Employed in studies involving DNA replication and repair mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for industrial research and development
Mechanism of Action
The mechanism of action of DMT-dG(ib) Phosphoramidite-13C10,15N5 involves its incorporation into DNA during synthesis. The labeled isotopes allow for precise tracking and quantification of DNA molecules in various biochemical processes. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
DMT-dG(ib) Phosphoramidite: The unlabeled version of the compound.
DMT-L-dG(ib) Phosphoramidite: Another derivative with different labeling.
DMT-dG(ib) Phosphoramidite-15N5: Labeled with nitrogen-15 isotopes only
Uniqueness
DMT-dG(ib) Phosphoramidite-13C10,15N5 is unique due to its dual labeling with carbon-13 and nitrogen-15 isotopes, which provides enhanced tracking and quantification capabilities in scientific research. This dual labeling makes it particularly valuable in studies requiring high precision and accuracy .
Properties
Molecular Formula |
C44H54N7O8P |
|---|---|
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1/i25+1,26+1,27+1,36+1,37+1,38+1,39+1,40+1,42+1,43+1,46+1,47+1,49+1,50+1 |
InChI Key |
FDRMKYVTIFSDPR-CFAKPGLWSA-N |
Isomeric SMILES |
CC(C)C(=O)N[13C]1=[15N][13C]2=[13C]([13C](=O)[15NH]1)[15N]=[13CH][15N]2[13C@H]3[13CH2][13C@@H]([13C@H](O3)[13CH2]OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13909097.png)
![1'-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]](/img/structure/B13909104.png)
![Ethyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13909107.png)
![(4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one](/img/structure/B13909110.png)

![Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13909123.png)

![6-Bromo-8-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909129.png)

![(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid](/img/structure/B13909157.png)




